molecular formula C11H12N2S B1413529 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole CAS No. 1141935-45-6

3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1413529
CAS No.: 1141935-45-6
M. Wt: 204.29 g/mol
InChI Key: IBHPUMSSBWRIKQ-UHFFFAOYSA-N
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Description

3-Thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound comprising a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazole) substituted at the 3-position with a thiophen-2-yl group. The tetrahydroindazole moiety provides conformational rigidity, while the thiophene substituent introduces aromaticity and electronic diversity, enhancing interactions with hydrophobic pockets in proteins.

Properties

IUPAC Name

3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-5-9-8(4-1)11(13-12-9)10-6-3-7-14-10/h3,6-7H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHPUMSSBWRIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophen-2-yl-1H-indazole with hydrogenation catalysts to achieve the tetrahydro form. Industrial production methods may involve the use of high-pressure hydrogenation reactors to ensure complete reduction of the indazole ring.

Chemical Reactions Analysis

3-Thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further hydrogenate the thiophene ring or reduce any oxidized forms back to the parent compound.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives.

Scientific Research Applications

3-Thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indazole Core

The pharmacological and physicochemical properties of 4,5,6,7-tetrahydro-1H-indazole derivatives are highly dependent on the substituent at the 3-position. Key analogs include:

Compound Name Substituent (Position 3) Key Properties/Applications References
3-Thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole Thiophen-2-yl Potential Hsp90 inhibition, π-π interactions
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole Isopropyl Antimicrobial coordination complexes
3-Trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole Trifluoromethyl AMPA receptor modulation (e.g., GluA2 binding)
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Chloromethyl Intermediate in synthetic chemistry
3-Iodo-4,5,6,7-tetrahydro-1H-indazole Iodo Halogen-bonding applications
3-(Tetrahydrofuran-2-yl)-4,5,6,7-tetrahydro-1H-indazole Tetrahydrofuran-2-yl Radical-polar crossover reactions

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in derivatives like S15 () enhances binding to Hsp90 via hydrophobic interactions and hydrogen bonding, achieving a total docking score of 9.5 compared to 6.0 for the parent compound SNX-2112 .
  • Aromatic Substituents (e.g., Thiophen-2-yl): The thiophene group contributes to π-π stacking with residues such as Y139 in Hsp90, a feature absent in non-aromatic analogs like isopropyl derivatives .
  • Halogenated Derivatives (e.g., Cl, I) : Chloromethyl and iodo analogs are primarily used as synthetic intermediates or in halogen-bond-driven crystal engineering .
Hsp90 Inhibition

Derivatives with aromatic substituents (e.g., thiophen-2-yl, trifluoromethyl) exhibit stronger Hsp90 binding due to complementary hydrophobic interactions. For example, S15 (3-nitro-4,5,6,7-tetrahydro-1H-indazole) forms three hydrogen bonds with Hsp90 residues (N51, F138, T184) and achieves a 3.5-point increase in docking score compared to SNX-2112 . In contrast, non-aromatic substituents like isopropyl show reduced affinity.

Antimicrobial Activity

Coordination complexes of 3-isopropyl-4,5,6,7-tetrahydro-1H-indazole with Cu(II), Co(II), and Ag(I) demonstrate moderate antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 25–50 µg/mL . The isopropyl group likely facilitates metal-ligand coordination, a property less pronounced in thiophene-containing analogs.

Corrosion Inhibition

Menthone-derived indazoles (e.g., 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole, HMP) exhibit corrosion inhibition efficiencies up to 92% for mild steel in HCl, adhering to the Langmuir adsorption model .

Physicochemical Properties

Property 3-Thiophen-2-yl Derivative 3-Isopropyl Derivative 3-Trifluoromethyl Derivative
Molecular Weight (g/mol) ~218.3 178.3 214.2
LogP ~2.8 (estimated) 3.1 2.5
Solubility Low (DMSO-soluble) Moderate in ethanol Low (hydrophobic)
Synthetic Yield 30–40% (GP2 method) 60–70% 50–60%

Notes:

  • The thiophene derivative’s aromaticity reduces aqueous solubility compared to isopropyl analogs but improves target binding in hydrophobic environments .
  • Trifluoromethyl derivatives exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group .

Biological Activity

3-Thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an indazole and a thiophene ring, which contributes to its unique properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole is C11H12N2SC_{11}H_{12}N_{2}S, with a molecular weight of 204.29 g/mol. The presence of the thiophene ring enhances its electronic properties, making it a subject of interest for various biological applications.

Property Value
IUPAC Name 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole
CAS Number 1141935-45-6
Molecular Weight 204.29 g/mol
Chemical Structure Structure

Anticancer Activity

Research indicates that 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer proliferation. For instance, studies have demonstrated its ability to inhibit GSK-3β and IKK-β kinases, which are crucial in cancer cell signaling pathways .

In a study evaluating the cytotoxic effects on different cancer cell lines, the compound displayed promising results with IC50 values indicating effective inhibition at micromolar concentrations. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Properties

Another notable biological activity of this compound is its anti-inflammatory effect. In vitro studies have shown that it significantly reduces the levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells. This suggests potential applications in treating inflammatory diseases .

The mechanism by which 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits kinases involved in inflammatory and cancer pathways.
  • Cytokine Modulation : Reduces the production of inflammatory mediators.
  • Induction of Apoptosis : Triggers programmed cell death in malignant cells.

Study on GSK-3β Inhibition

In a detailed investigation published in the European Journal of Medicinal Chemistry, researchers synthesized various indazole derivatives including 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole. The study reported that this compound exhibited over 50% inhibition against GSK-3β at low micromolar concentrations .

Anti-inflammatory Activity Assessment

Another study assessed the anti-inflammatory activity of this compound using BV-2 microglial cells. It was found that at concentrations as low as 1 µM, 3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole significantly decreased NO levels compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
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